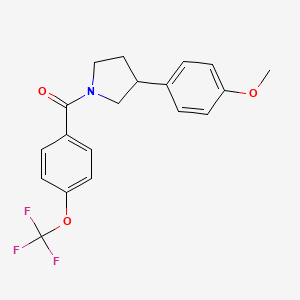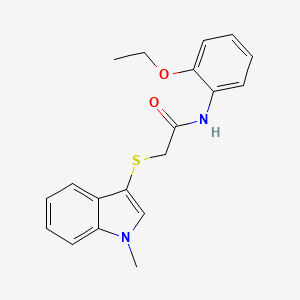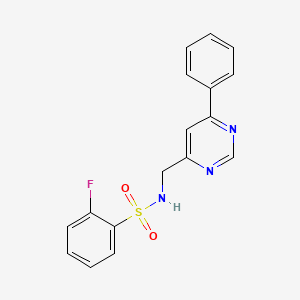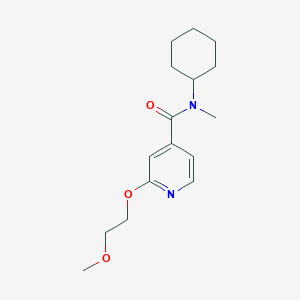![molecular formula C17H15N5O2 B2823383 N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide CAS No. 477890-16-7](/img/structure/B2823383.png)
N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating cell division and proliferation. Overexpression or dysregulation of CDKs has been linked to the development and progression of various types of cancer. PHA-848125 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Antiviral Applications
The compound has been explored for its antiviral properties, particularly against human rhinovirus. A series of structurally related compounds demonstrated potential as antirhinovirus agents, with a focus on the stereospecific synthesis that avoids the use of reverse-phase preparative HPLC for isomer separation before evaluating antiviral activity (Hamdouchi et al., 1999).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed significant activity, contributing to the understanding of structure-activity relationships in this class of compounds (Rahmouni et al., 2016).
Antibacterial Applications
Compounds structurally related to N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide have been investigated for their antibacterial properties. For instance, derivatives of pyridine-2,6-dicarboxamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showcasing the compound's potential in the development of new antibacterial agents (Özdemir et al., 2012).
Organic Synthesis and Polymer Science
The compound and its derivatives have been utilized in organic synthesis, leading to the creation of novel aromatic polyimides with high thermal resistance and good solubility. These materials have potential applications in high-performance polymers and electronics due to their thermal stability and functional properties (Akutsu et al., 1998).
Drug Design and Medicinal Chemistry
The structural motif of this compound has been employed in the design of non-peptide bradykinin B2 receptor antagonists, contributing to the development of novel therapeutic agents with potential applications in treating diseases mediated by the bradykinin pathway (Abe et al., 1998).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-5-4-8-15(20-11)22-9-14(19-10-22)17(24)21-13-7-3-2-6-12(13)16(18)23/h2-10H,1H3,(H2,18,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCFVZQIPVUUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide](/img/structure/B2823303.png)


![1-(2,5-dimethoxyphenyl)-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2823308.png)



![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)



